L-Glutamic acid, 2-methyl-

Vue d'ensemble

Description

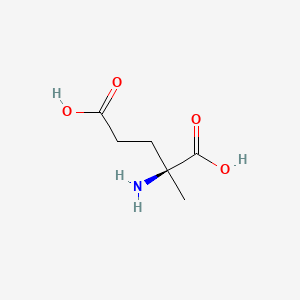

L-Glutamic acid, 2-methyl- is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes. This compound is known for its involvement in neurotransmission, protein synthesis, and cellular metabolism. It is structurally similar to L-glutamic acid but with an additional methyl group, which may influence its biochemical properties and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Glutamic acid, 2-methyl- can be synthesized through various chemical reactions. One common method involves the alkylation of L-glutamic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the methyl group attaching to the alpha carbon of the glutamic acid molecule.

Industrial Production Methods: Industrial production of L-Glutamic acid, 2-methyl- often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound through metabolic pathways that incorporate the methyl group into the glutamic acid structure. The fermentation broth is then subjected to purification processes to isolate the compound in its pure form.

Analyse Des Réactions Chimiques

Neuronal Transport and Release

2MeGlu exhibits distinct transport kinetics and release mechanisms in neuronal systems:

-

(S)-2MeGlu is efficiently transported into brain synaptosomes and released upon membrane depolarization, mimicking the behavior of endogenous glutamate .

-

(R)-2MeGlu shows limited transport and no depolarization-induced release, suggesting stereospecificity in neuronal uptake .

-

rac-2MeGln (a racemic mixture of 2MeGln enantiomers) is transported into the brain with efficiency comparable to (S)-2MeGlu .

Metabolic Stability and GABA Shunt Exclusion

Unlike native glutamic acid, 2MeGlu is not metabolized via the GABA shunt pathway . Instead, it undergoes slow hydrolysis back to 2MeGlu via enzymatic activity . This stability suggests potential applications as a pharmacological or imaging probe in glutamine-dependent systems.

Pharmacokinetics and Cellular Impact

-

Pharmacokinetics :

-

Cellular Effects :

Structural and Stereochemical Considerations

The stereochemical configuration critically influences biological activity:

-

(S)-2MeGlu mimics endogenous glutamate in transport and release .

-

(R)-2MeGlu lacks depolarization-induced release, highlighting stereospecific interactions with neuronal transporters .

Research Implications

The distinct metabolic and pharmacokinetic profiles of 2MeGlu and its derivatives position them as tools for studying glutaminergic systems. Their resistance to GABA shunt metabolism and stereospecific transport kinetics suggest applications in drug design or imaging of glutamine-dependent pathways .

Applications De Recherche Scientifique

Pharmacological Potential

Neurotransmitter Mimicry

2MeGlu has been investigated for its ability to mimic the actions of natural neurotransmitters. Research indicates that the enantiomers of 2MeGlu exhibit varying degrees of activity at glutamate and GABA receptors. Specifically, the (S)-enantiomer shows promise as a potential pharmacologic agent due to its efficient transport into brain synaptosomes and subsequent release upon membrane depolarization, akin to endogenous L-glutamate . In contrast, the (R)-enantiomer demonstrated limited transport and release capabilities.

Behavioral Studies

Behavioral assessments in murine models have shown that both enantiomers of 2MeGlu can influence locomotor activity without significantly affecting anxiety or learning behaviors. These findings suggest that while 2MeGlu may act as a false neurotransmitter, it does not exhibit neurotoxic effects at tested doses .

Metabolic Pathways

Conversion to 2-Methylglutamine

The (S)-enantiomer of 2MeGlu is selectively converted into (S)-2-methylglutamine (2MeGln) within brain tissues. This metabolic conversion is crucial as it indicates a potential regulatory role in the glutamate-glutamine cycle, which is vital for maintaining neurotransmitter balance in the brain . The pharmacokinetic profile reveals that after administration, (S)-2MeGlu peaks in brain concentration before being metabolized into 2MeGln, highlighting its function as a prodrug.

Neuroscience Applications

Imaging Probes

Due to its selective transport and metabolism in the brain, 2MeGlu has been proposed as a candidate for molecular imaging probes. Its ability to target cells that produce or transport L-glutamine could aid in imaging studies related to neurological disorders .

Therapeutic Implications

The potential therapeutic applications of 2MeGlu extend to conditions influenced by glutamate dysregulation, such as epilepsy and neurodegenerative diseases. The modulation of glutamate signaling pathways through analogs like 2MeGlu could offer new avenues for treatment strategies .

Agricultural and Food Science Applications

Use in Fertilizers and Pesticides

Beyond its biomedical applications, L-glutamic acid derivatives are utilized in agriculture. They serve as intermediates in the synthesis of biodegradable pesticides and fertilizers that enhance plant growth by modulating soil microbiota. This application underscores the versatility of glutamic acid derivatives beyond human health .

Comparative Data Table

Mécanisme D'action

L-Glutamic acid, 2-methyl- exerts its effects by interacting with glutamate receptors in the nervous system. It activates both ionotropic and metabotropic glutamate receptors, leading to various cellular responses. The compound’s additional methyl group may influence its binding affinity and specificity for these receptors, potentially altering its physiological effects.

Comparaison Avec Des Composés Similaires

L-Glutamic acid: The parent compound, lacking the additional methyl group.

L-Glutamine: An amino acid structurally similar to L-glutamic acid but with an amide group instead of a carboxyl group.

L-Aspartic acid: Another amino acid with a similar structure but with one fewer carbon atom.

Uniqueness: L-Glutamic acid, 2-methyl- is unique due to the presence of the methyl group, which can influence its biochemical properties and interactions. This structural modification may enhance its stability, alter its reactivity, and potentially provide distinct therapeutic benefits compared to its analogs.

Activité Biologique

L-Glutamic acid, 2-methyl- (also known as 2-methylglutamate) is a derivative of the amino acid L-glutamic acid, which plays a crucial role in various biological processes. This article explores its biological activity, including transport mechanisms, pharmacological properties, and potential therapeutic applications.

1. Transport Mechanisms

The transport of L-glutamic acid, 2-methyl- has been studied extensively, revealing multiple systems involved in its uptake into cells. Research indicates that L-glutamic acid enters human fibroblasts through at least three distinct transport systems:

- High Affinity Na+-dependent System : This system is similar to the previously described System X-AG for anionic amino acids and is shared with L-aspartic acid.

- Low Affinity Na+-dependent System : Resembling the ASC system for neutral amino acids, this system's activity is inhibited by L-serine.

- Na+-independent System : Similar to System XC-, this system allows for the transport of L-glutamic acid and L-cystine, where L-cystine acts as a potent inhibitor of L-glutamic acid uptake .

2. Pharmacological Properties

L-Glutamic acid, 2-methyl- has been evaluated for its pharmacological potential. Studies have shown that its enantiomers exhibit different biological activities:

- (S)-2-Methylglutamate : Efficiently transported into brain synaptosomes and released upon membrane depolarization. It demonstrates limited activity across various glutamate and GABA receptors but can be converted to (S)-2-methylglutamine in the brain.

- (R)-2-Methylglutamate : Less efficiently transported and does not release upon depolarization. It exhibits weak antagonist behavior against GluN2A, an NMDA receptor subunit .

3.1 Immune Evasion

In studies involving Staphylococcus epidermidis, poly-γ-DL-glutamic acid (PGA), a related compound, was shown to facilitate immune evasion by protecting bacteria from antimicrobial peptides and neutrophil phagocytosis. This highlights the potential role of glutamic acid derivatives in bacterial virulence .

3.2 Neuropharmacology

Behavioral tests in mice indicated that (S)-2-methylglutamate is safe at doses up to 900 mg/kg. However, neither enantiomer effectively inhibited cell proliferation in various cancer cell lines, suggesting limited direct anti-cancer properties .

4. Summary of Research Findings

5. Conclusion

L-Glutamic acid, 2-methyl- exhibits diverse biological activities primarily related to its transport mechanisms and interactions with neurotransmitter systems. While its safety profile appears favorable in preliminary studies, further research is necessary to elucidate its full therapeutic potential and applications in medical science.

This compound's role in immune evasion also opens avenues for exploring its utility in understanding bacterial pathogenesis and developing new therapeutic strategies against resistant infections.

Propriétés

IUPAC Name |

(2S)-2-amino-2-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-6(7,5(10)11)3-2-4(8)9/h2-3,7H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSCIWIRXWFIGH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211126 | |

| Record name | L-Glutamic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6208-95-3 | |

| Record name | 2-Methylglutamic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-2-methylpentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLGLUTAMIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T858Z8Z72T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.